molecular formula C17H23FN5O4+ B13435077 [(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium

[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium

Cat. No.: B13435077
M. Wt: 380.4 g/mol
InChI Key: XKDBUHTWNRELKR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide is a synthetic organic compound with the molecular formula C15H21FN5O3 and a molecular weight of 338.36 g/mol This compound is notable for its unique structure, which includes an azido group, a hydroxypropyl group, and a morpholinyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-fluoro-4-(4-morpholinyl)aniline. This intermediate is then reacted with (2R)-3-azido-2-hydroxypropylamine under specific conditions to form the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding amine.

    Substitution: The major product would be the substituted phenyl derivative.

Scientific Research Applications

N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azido group in N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide distinguishes it from similar compounds. This functional group imparts unique reactivity, particularly in click chemistry applications, making it a valuable tool in chemical biology and medicinal chemistry research.

Properties

Molecular Formula

C17H23FN5O4+

Molecular Weight

380.4 g/mol

IUPAC Name

[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium

InChI

InChI=1S/C17H23FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15,19H,5-8,10-11H2,1-2H3/q+1/t15-/m0/s1

InChI Key

XKDBUHTWNRELKR-HNNXBMFYSA-N

Isomeric SMILES

CC(=O)N(C[C@H](CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F

Canonical SMILES

CC(=O)N(CC(CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.